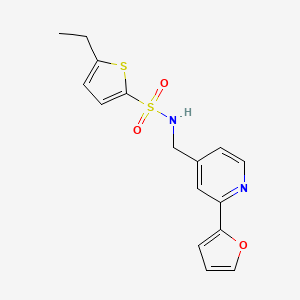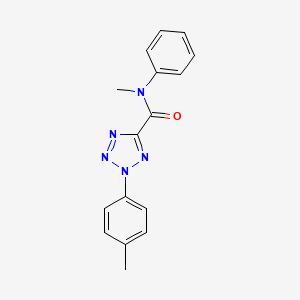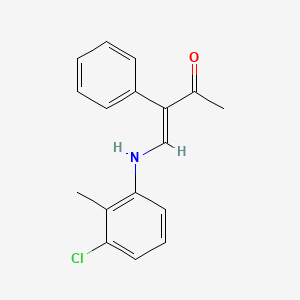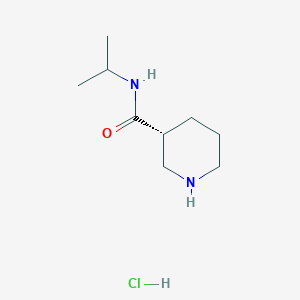
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the dimethylamino, morpholino, and nitrobenzenesulfonamide moieties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the case of the compound , it is likely that a similar approach was used, where a primary amine containing the morpholino and dimethylamino groups was reacted with a 2-nitrobenzenesulfonyl chloride. The synthesis could involve multiple steps, including protection/deprotection strategies, alkylation, and functional group transformations . The solid-phase synthesis approach, as described in paper , could potentially be adapted for the synthesis of this compound, providing a streamlined and efficient route.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR (1H, 13C), and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the molecular framework, including the confirmation of the sulfonyl amine linkage, the substitution pattern on the aromatic rings, and the stereochemistry of the molecule. Computational studies, including density functional theory (DFT) calculations, can complement experimental data by predicting vibrational frequencies, electronic properties, and molecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, serve as ligands in metal complexation, and be involved in the formation of heterocyclic compounds through intramolecular cyclization reactions . The nitro group in the compound could also be involved in reduction reactions to yield corresponding amino derivatives, which can further react to form more complex structures .
Physical and Chemical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents on the aromatic rings and the presence of functional groups like the nitro and morpholino groups . The chemical properties, including acidity/basicity of the amine group, reactivity of the sulfonyl group, and the stability of the molecule, are also determined by the molecular structure. The presence of the dimethylamino group could impart basic character to the molecule, while the nitro group could affect its electron distribution and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide derivatives, including those with complex structures akin to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, have been synthesized and characterized to understand their structural and electronic properties. One study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, revealing insights into the compound's structure and intermolecular interactions through 3D-Hirshfeld surface and 2D-fingerprint plots. Computational data, including vibrational wave numbers and molecular electrostatic potential, were in excellent agreement with experimental results, demonstrating the compound's stability and reactivity potential (Murthy et al., 2018).
Catalytic Applications
Another aspect of research involves utilizing sulfonamide derivatives in catalytic processes. For instance, a study on Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles highlighted the role of a sulfonamide-based "CN" source in the synthesis process. This approach allowed for moderate to good yields of the target compounds, showcasing the sulfonamide's utility in facilitating complex chemical transformations (Dong et al., 2015).
Molecular Docking and Bioassay Studies
Sulfonamide derivatives have also been explored for their biological activities. A study synthesized a specific sulfonamide derivative and conducted molecular docking and bioassay studies to evaluate its potential as a cyclooxygenase-2 inhibitor. While the compound showed no significant inhibition potency, the research provides a foundation for understanding the molecular interactions and potential therapeutic applications of sulfonamide derivatives (Al-Hourani et al., 2016).
Antimicrobial Activity
Further, some sulfonamide compounds have been evaluated for their antimicrobial properties. For example, a series of novel sulfonamide derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. This research identified compounds with significant antimicrobial activity, offering promising leads for developing new antimycobacterial agents (Ghorab et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22(2)17-9-7-16(8-10-17)19(23-11-13-29-14-12-23)15-21-30(27,28)20-6-4-3-5-18(20)24(25)26/h3-10,19,21H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIAOMGSXITNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)


![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)


![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)


![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)


![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)